Cas no 2228627-22-1 (Cyclobutylmethyl sulfamate)

Cyclobutylmethyl sulfamate 化学的及び物理的性質
名前と識別子
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- 2228627-22-1
- EN300-1986962
- cyclobutylmethyl sulfamate
- Cyclobutylmethyl sulfamate
-
- インチ: 1S/C5H11NO3S/c6-10(7,8)9-4-5-2-1-3-5/h5H,1-4H2,(H2,6,7,8)
- InChIKey: ZBVAUQURBCUYGP-UHFFFAOYSA-N
- SMILES: S(N)(=O)(=O)OCC1CCC1
計算された属性
- 精确分子量: 165.04596439g/mol
- 同位素质量: 165.04596439g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 10
- 回転可能化学結合数: 3
- 複雑さ: 189
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 77.8Ų
Cyclobutylmethyl sulfamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1986962-2.5g |
cyclobutylmethyl sulfamate |
2228627-22-1 | 2.5g |
$1509.0 | 2023-09-16 | ||
Enamine | EN300-1986962-0.25g |
cyclobutylmethyl sulfamate |
2228627-22-1 | 0.25g |
$708.0 | 2023-09-16 | ||
Enamine | EN300-1986962-0.05g |
cyclobutylmethyl sulfamate |
2228627-22-1 | 0.05g |
$647.0 | 2023-09-16 | ||
Enamine | EN300-1986962-10.0g |
cyclobutylmethyl sulfamate |
2228627-22-1 | 10g |
$4236.0 | 2023-05-26 | ||
Enamine | EN300-1986962-5g |
cyclobutylmethyl sulfamate |
2228627-22-1 | 5g |
$2235.0 | 2023-09-16 | ||
Enamine | EN300-1986962-0.1g |
cyclobutylmethyl sulfamate |
2228627-22-1 | 0.1g |
$678.0 | 2023-09-16 | ||
Enamine | EN300-1986962-1g |
cyclobutylmethyl sulfamate |
2228627-22-1 | 1g |
$770.0 | 2023-09-16 | ||
Enamine | EN300-1986962-1.0g |
cyclobutylmethyl sulfamate |
2228627-22-1 | 1g |
$986.0 | 2023-05-26 | ||
Enamine | EN300-1986962-0.5g |
cyclobutylmethyl sulfamate |
2228627-22-1 | 0.5g |
$739.0 | 2023-09-16 | ||
Enamine | EN300-1986962-5.0g |
cyclobutylmethyl sulfamate |
2228627-22-1 | 5g |
$2858.0 | 2023-05-26 |
Cyclobutylmethyl sulfamate 関連文献
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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8. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
Cyclobutylmethyl sulfamateに関する追加情報
Introduction to Cyclobutylmethyl Sulfamate (CAS No. 2228627-22-1)
Cyclobutylmethyl sulfamate, a compound with the chemical formula C₆H₁₁NO₃S, is a significant molecule in the field of pharmaceutical and biochemical research. This compound is identified by its unique CAS number, CAS No. 2228627-22-1, which distinguishes it in the vast registry of chemical substances. The structural integrity of this molecule, featuring a cyclobutyl ring attached to a methyl sulfamate group, makes it a subject of interest for various applications, particularly in drug development and synthetic chemistry.
The cyclobutylmethyl sulfamate structure presents a fascinating blend of functional groups that contribute to its reactivity and potential utility. The cyclobutyl ring, known for its stability and rigidity, provides a stable scaffold for further chemical modifications, while the sulfamate group introduces polarity and potential interactions with biological targets. This combination makes it an attractive candidate for designing novel compounds with specific pharmacological properties.
In recent years, there has been growing interest in sulfamate derivatives due to their diverse biological activities. Research has highlighted the potential of sulfamate groups in modulating enzyme activity and interacting with biological receptors. For instance, studies have shown that sulfamate-containing compounds can exhibit inhibitory effects on certain enzymes involved in metabolic pathways, making them promising candidates for therapeutic intervention.
One of the most compelling aspects of cyclobutylmethyl sulfamate is its versatility in synthetic chemistry. The presence of both the cyclobutyl ring and the sulfamate group allows for a wide range of chemical transformations, enabling researchers to tailor the compound's properties for specific applications. This flexibility has led to its use in various research settings, from academic laboratories to industrial R&D facilities.
The pharmacological potential of cyclobutylmethyl sulfamate has been explored in several preclinical studies. These studies have focused on understanding how the compound interacts with biological systems and whether it can modulate disease-related pathways. Preliminary findings suggest that this compound may have therapeutic potential in areas such as inflammation and pain management. However, further research is needed to fully elucidate its mechanisms of action and optimize its pharmacological profile.
Advances in computational chemistry have also played a crucial role in studying cyclobutylmethyl sulfamate. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These simulations provide valuable insights into the compound's binding affinity and selectivity, helping to guide the design of more effective derivatives.
The synthesis of cyclobutylmethyl sulfamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have developed various synthetic routes to access this compound, each with its own advantages and challenges. The choice of synthetic pathway often depends on factors such as cost, scalability, and the availability of starting materials.
In conclusion, cyclobutylmethyl sulfamate (CAS No. 2228627-22-1) is a versatile and intriguing compound with significant potential in pharmaceutical research. Its unique structure, combining a stable cyclobutyl ring with a reactive sulfamate group, makes it an attractive candidate for drug development and synthetic applications. While further research is needed to fully harness its therapeutic potential, preliminary studies suggest that this compound may play a valuable role in addressing various medical challenges.
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